N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide
Description
This compound is a benzothiazole derivative featuring a 4,5,6,7-tetrahydrobenzothiazole core conjugated with a 4-acetylpiperazine-1-carbonyl group and a 4-chlorobenzamide moiety.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLFODSDCIMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity. The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death. This makes the compound a potential therapeutic agent for the treatment of cancer.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1. This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of PARP-1. The nature of these interactions involves the formation of hydrogen bonds, which are essential for PARP-1 inhibition activities.
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been evaluated for its inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7). The compound influences cell function by inhibiting PARP-1, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of hydrogen bonds was essential for PARP-1 inhibition activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzoxazoles, quinazolinones, and other piperazine-carboxamide derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features.
Structural Analogues with Piperazine-Carboxamide Linkages
- N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6, ) Core Structure: Quinazolinone linked to piperazine-carboxamide. Substituents: 4-Chlorophenyl group. Physicochemical Data: Melting point = 189.8–191.4 °C; Yield = 48.1%.
Benzothiazole and Benzoxazole Derivatives
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide Derivatives ()
- Core Structure : Benzoxazole with chloroacetamide.
- Synthesis : Reacted with phenyl piperazine derivatives under reflux.
- Comparison : Benzoxazole derivatives exhibit lower molecular weight and simpler substitution patterns, which may limit their pharmacokinetic profiles compared to the target compound’s acetylpiperazine-tetrahydrobenzothiazole hybrid .
Piperazine-Containing Anticancer Agents
- 4-Hydroxyquinazoline-Piperazine Hybrids () Core Structure: Benzo[b][1,4]oxazin-3(4H)-one linked to N-phenylpiperazine-carboxamide. Activity: These compounds were designed for anticancer activity via scaffold hybridization. Key Insight: The target compound’s tetrahydrobenzothiazole core may offer enhanced binding to hydrophobic enzyme pockets compared to the oxazinone scaffold .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Flexibility : The target compound’s synthesis likely involves coupling reactions similar to those in and , utilizing chloro intermediates and piperazine derivatives under basic conditions .
Substituent Effects : The 4-chlorobenzamide group (common in A6 and ) is associated with improved lipophilicity and target engagement, while the acetylpiperazine may enhance metabolic stability compared to methyl or ethyl variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
